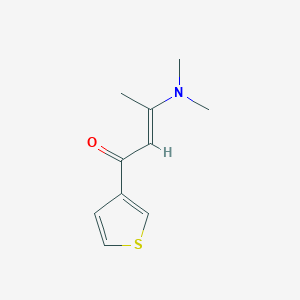

![molecular formula C13H12ClN3 B2605047 3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride CAS No. 2445791-30-8](/img/structure/B2605047.png)

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

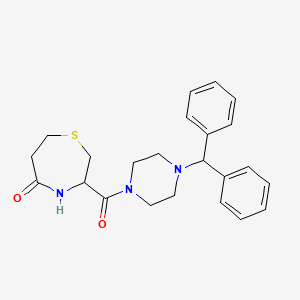

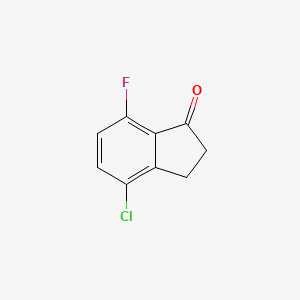

“3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2445791-30-8 . It has a molecular weight of 245.71 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride”, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Molecular Structure Analysis

The InChI code for “3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride” is 1S/C13H11N3.ClH/c14-13-12 (10-6-2-1-3-7-10)16-9-5-4-8-11 (16)15-13;/h1-9H,14H2;1H .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Applications De Recherche Scientifique

Selective COX-2 Inhibition for Anti-inflammatory Applications

This compound has been evaluated for its potential as a selective COX-2 inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammation process, and its inhibition can lead to reduced pain and inflammation. The compound’s ability to selectively inhibit COX-2 over COX-1 is particularly valuable, as it can potentially reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Analgesic Potential in Pain Management

Linked to its COX-2 inhibition properties, this compound has shown promise in pain management. In studies, derivatives of this compound demonstrated significant antinociceptive activity, indicating its potential use as an analgesic .

Neurological Disorders Treatment

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been used in medications like zolpidem, which is prescribed for short-term treatment of insomnia . This suggests that EN300-26864873 could be researched further for its applications in treating various neurological disorders, including sleep-related issues.

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets such as COX-2. These studies help in the rational design of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

Propriétés

IUPAC Name |

3-phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13;/h1-9H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJBMGSCBTVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

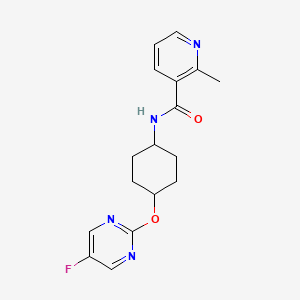

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2604964.png)

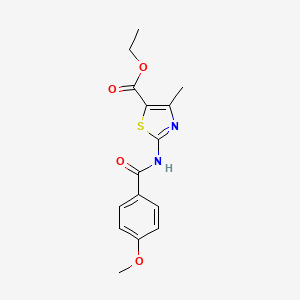

![2-(4-chlorophenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2604973.png)

![N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604977.png)

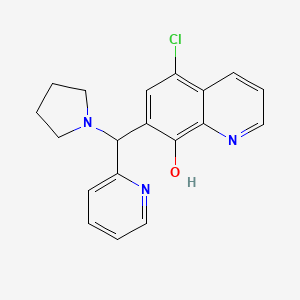

![methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2604980.png)